5-Mesitylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mesitylisoxazol-3-amine is a heterocyclic compound that features an isoxazole ring substituted with a mesityl group at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mesitylisoxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the mesityl and amino groups. One common method includes the cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring. The mesityl group can be introduced via Friedel-Crafts alkylation, and the amino group can be added through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Mesitylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
5-Mesitylisoxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-Mesitylisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but lacks the mesityl group, leading to different chemical properties and reactivity.
5-Amino-3-methylisoxazole: Another isomer with different substitution patterns, affecting its chemical behavior and applications.
Uniqueness: 5-Mesitylisoxazol-3-amine is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)14-15-10/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
FLEPXYFRMGQFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=NO2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.